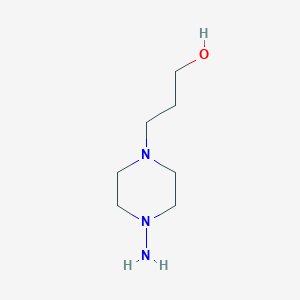
3-(4-Aminopiperazin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminopiperazin-1-yl)propan-1-ol is an organic compound that features a piperazine ring substituted with an amino group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of piperazine attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
3-(4-Aminopiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminopiperidin-1-yl)propan-1-ol: Similar structure but with a piperidine ring instead of a piperazine ring.
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but with a methyl group on the piperazine ring.
Uniqueness
3-(4-Aminopiperazin-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propanol chain, which allows for diverse chemical reactivity and potential biological activity. Its piperazine ring also provides a distinct structural framework that can interact with various biological targets.
Properties
Molecular Formula |
C7H17N3O |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(4-aminopiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H17N3O/c8-10-5-3-9(4-6-10)2-1-7-11/h11H,1-8H2 |
InChI Key |
VHVVVOXXYGOTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















